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Compound of Interest

Compound Name:
5-Methoxy-1,3,4-thiadiazol-2-

amine

Cat. No.: B1313958 Get Quote

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-

(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal

chemistry and drug development. This document is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed experimental protocols, key

quantitative data, and a visual representation of the synthetic pathway.

Core Compound Data
The fundamental properties of the target compound, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-

amine, are summarized in the table below.

Parameter Value

Compound Name 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

CAS Number 15884-86-3[1]

Molecular Formula C₄H₇N₃OS[1]

Molecular Weight 145.18 g/mol [1]

Appearance White to light yellow solid

Purity Typically >95%
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Synthesis Pathway Overview
The most common and efficient pathway for the synthesis of 2-amino-5-substituted-1,3,4-

thiadiazoles involves a two-step process. The first step is the formation of a thiosemicarbazide

intermediate from the reaction of a carboxylic acid with thiosemicarbazide. The subsequent and

final step is the cyclization of this intermediate to form the thiadiazole ring. This is typically

achieved using a dehydrating agent or a catalyst.

For the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, the key starting materials are

methoxyacetic acid and thiosemicarbazide. The cyclization of the resulting 2-

(methoxyacetyl)hydrazine-1-carbothioamide intermediate can be accomplished using various

reagents such as phosphorus oxychloride, phosphorus pentachloride, or strong acids like

polyphosphoric acid.[2][3][4][5][6]
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Figure 1: General synthesis pathway for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 5-(Methoxymethyl)-1,3,4-

thiadiazol-2-amine, adapted from general procedures for the synthesis of analogous

compounds.[2][7]

Materials:

Methoxyacetic acid

Thiosemicarbazide

Phosphorus oxychloride (POCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/CN103936691A/en
https://patents.google.com/patent/US2799683
https://patents.google.com/patent/US3887572A/en
https://patents.google.com/patent/CN103936692A/en
https://rasayanjournal.co.in/admin/php/upload/140_pdf.pdf
https://www.benchchem.com/product/b1313958?utm_src=pdf-body-img
https://patents.google.com/patent/CN103936691A/en
https://dergipark.org.tr/tr/download/article-file/451496
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloroform (CHCl₃) or other suitable solvent

Sodium bicarbonate (NaHCO₃) solution (saturated)

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol or other suitable solvent for recrystallization

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Ice bath

Separatory funnel

Büchner funnel and flask

Rotary evaporator

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-(Methoxyacetyl)hydrazine-1-carbothioamide (Intermediate)

In a round-bottom flask, dissolve methoxyacetic acid (1.0 equivalent) and thiosemicarbazide

(1.0 equivalent) in a minimal amount of a suitable solvent (e.g., pyridine or ethanol).

Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure using a rotary evaporator.

The crude intermediate can be used in the next step without further purification, or it can be

purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

To the crude 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 equivalent) in a round-

bottom flask, add phosphorus oxychloride (2-4 equivalents) dropwise at 0 °C (ice bath).

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a

Büchner funnel and wash it with cold deionized water.

Dry the crude product in a vacuum oven.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain

pure 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.
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Figure 2: Experimental workflow for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-
amine.

Characterization Data
The synthesized 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine should be characterized using

various spectroscopic techniques to confirm its structure and purity. The expected data is
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summarized in the table below, based on the analysis of structurally similar compounds.[8][9]

[10]

Analysis Technique Expected Data

¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm): ~7.2 (s, 2H, -NH₂), ~4.5 (s, 2H, -CH₂-),

~3.3 (s, 3H, -OCH₃)

¹³C NMR (DMSO-d₆, 100 MHz)

δ (ppm): ~168 (C=N, C2 of thiadiazole), ~155

(C=N, C5 of thiadiazole), ~70 (-CH₂-), ~58 (-

OCH₃)

FT-IR (KBr, cm⁻¹)

ν: ~3300-3100 (N-H stretching), ~2950 (C-H

stretching), ~1620 (C=N stretching), ~1100 (C-O

stretching)

Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₄H₈N₃OS⁺: 146.04

Safety Precautions
This synthesis should be performed in a well-ventilated fume hood.

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with

extreme care and use appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat.

The reaction of phosphorus oxychloride with water is exothermic and produces hydrochloric

acid fumes. The quenching step should be performed slowly and in an ice bath.

All solvents are flammable and should be handled away from open flames.

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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